molecular formula C27H18O6 B8198509 5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8198509
M. Wt: 438.4 g/mol
InChI Key: MQRRKKMHEJISCG-UHFFFAOYSA-N
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Description

[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid is an organic compound with a complex structure consisting of four phenyl rings connected linearly

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, where boronic acids and halides are used to form the phenyl rings. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

Its unique structure allows for the attachment of various functional groups, making it suitable for detecting specific biomolecules .

Medicine

In medicine, [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid derivatives are being explored for their potential therapeutic properties. These derivatives may act as inhibitors or modulators of specific enzymes or receptors .

Industry

Industrially, this compound is used in the production of advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic devices .

Mechanism of Action

The mechanism of action of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid is unique due to its specific arrangement of phenyl rings and carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

IUPAC Name

5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O6/c28-25(29)21-11-9-19(10-12-21)17-3-1-16(2-4-17)18-5-7-20(8-6-18)22-13-23(26(30)31)15-24(14-22)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRRKKMHEJISCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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